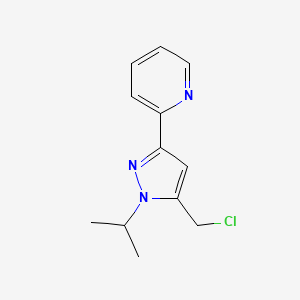

2-(5-(chloromethyl)-1-isopropyl-1H-pyrazol-3-yl)pyridine

Description

2-(5-(Chloromethyl)-1-isopropyl-1H-pyrazol-3-yl)pyridine is a heterocyclic compound featuring a pyridine ring linked to a pyrazole moiety. The pyrazole ring is substituted with a chloromethyl (-CH2Cl) group at position 5 and an isopropyl (-CH(CH3)2) group at position 1. This structure confers unique physicochemical properties, such as moderate lipophilicity (due to the isopropyl group) and electrophilic reactivity (from the chloromethyl group).

Properties

IUPAC Name |

2-[5-(chloromethyl)-1-propan-2-ylpyrazol-3-yl]pyridine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H14ClN3/c1-9(2)16-10(8-13)7-12(15-16)11-5-3-4-6-14-11/h3-7,9H,8H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MBIWFCQYFFLNNR-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)N1C(=CC(=N1)C2=CC=CC=N2)CCl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H14ClN3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

235.71 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

2-(5-(Chloromethyl)-1-isopropyl-1H-pyrazol-3-yl)pyridine is a heterocyclic compound with significant potential in medicinal chemistry. Its unique structure, characterized by the chloromethyl group and an isopropyl-substituted pyrazole, positions it as a candidate for various biological applications, including anti-cancer and anti-inflammatory activities. This article reviews the biological activity of this compound, synthesizing data from diverse sources.

- Molecular Formula : C12H14ClN3

- Molecular Weight : 235.71 g/mol

- CAS Number : 2091593-35-8

- Purity : Typically 95% in research applications

Biological Activity Overview

The biological activities of this compound have been explored through various studies, highlighting its potential therapeutic effects:

Antitumor Activity

Research indicates that compounds containing the pyrazolo[3,4-b]pyridine scaffold exhibit notable antitumor properties. For instance, a related compound demonstrated an IC50 value of 1.46 µM against VEGFR-2 kinase, which is implicated in tumor angiogenesis . Another study reported that pyrazolo[3,4-b]pyridines showed significant inhibition of cellular proliferation in human tumor cell lines such as HeLa and HCT116 .

Enzyme Inhibition

The compound has been investigated for its ability to inhibit specific enzymes. For example, it has shown potential as an inhibitor of cyclin-dependent kinases (CDKs), which are crucial for cell cycle regulation. Inhibitors derived from this class have demonstrated selectivity and potency against CDK2 and CDK9, with IC50 values of 0.36 µM and 1.8 µM respectively .

The mechanism of action involves the interaction with specific molecular targets such as enzymes or receptors. The chloromethyl group may facilitate binding to active sites or modulate receptor functions, acting as either agonists or antagonists depending on the context.

Case Studies

Several studies have detailed the synthesis and biological evaluation of compounds related to this compound:

- Synthesis and Anticancer Evaluation :

- In Vivo Studies :

Data Tables

| Compound Name | CAS Number | Molecular Weight | IC50 (µM) | Biological Activity |

|---|---|---|---|---|

| This compound | 2091593-35-8 | 235.71 | 1.46 | VEGFR-2 inhibition |

| Related Pyrazolo Compound | 1446321-95-4 | 235.71 | 0.36 | CDK2 inhibition |

| Another Analog | TBD | TBD | TBD | Anticancer activity |

Comparison with Similar Compounds

Structural Analogues and Substituent Effects

The following compounds share structural motifs with the target molecule, differing primarily in substituents or aromatic systems:

Table 1: Structural Comparison of Key Compounds

Key Observations:

Substituent Diversity : The target compound’s isopropyl group distinguishes it from analogs with alkoxy (-OCH3) or aryloxy (-OC6H3F2) groups, which may influence solubility and steric hindrance .

Chloromethyl Reactivity : Chloromethyl-substituted compounds (e.g., 5-(Chloromethyl)-2-phenylpyrimidine) are prone to nucleophilic substitution reactions, suggesting the target compound could serve as a synthetic intermediate .

Electronic Effects : The trifluoromethyl (-CF3) group in 2-[4-(Chloromethyl)phenyl]-5-(trifluoromethyl)pyridine enhances electrophilicity compared to the target’s chloromethyl group .

Physicochemical Properties

Table 2: Physical Property Comparison

*Calculated molecular weight.

Key Observations:

- Melting points for chloromethyl-containing compounds vary widely (67–98°C), likely due to differences in crystal packing and hydrogen bonding .

Preparation Methods

Formation of the Pyrazole Ring

The pyrazole ring is typically synthesized by the condensation of hydrazine derivatives with 1,3-dicarbonyl compounds or α,β-unsaturated carbonyl compounds. The reaction conditions vary depending on the substrates but usually involve acidic or basic catalysis and moderate heating.

- Reaction conditions: Acidic or basic medium, temperatures ranging from ambient to reflux conditions.

- Typical reagents: Hydrazine hydrate or substituted hydrazines, diketones or α,β-unsaturated ketones.

This step yields the 1-isopropyl-substituted pyrazole intermediate essential for further functionalization.

Substitution on the Pyridine Ring

The pyrazole intermediate is coupled with a pyridine derivative, generally at the 2-position, to form the core structure of the target molecule. This step often involves nucleophilic substitution or cross-coupling reactions.

- Catalysts and bases: Potassium carbonate (K₂CO₃) or sodium hydride (NaH) are commonly used to deprotonate the pyrazole nitrogen and facilitate coupling.

- Solvents: Polar aprotic solvents such as dimethylformamide (DMF) or acetonitrile are preferred to enhance nucleophilicity and solubility.

- Temperature: Typically conducted at elevated temperatures (e.g., 80–120°C) under inert atmosphere to avoid side reactions.

This step ensures the formation of 2-(1-isopropyl-1H-pyrazol-5-yl)pyridine as the key intermediate.

Chloromethylation of the Pyrazole Substituent

The introduction of the chloromethyl group at the 5-position of the pyrazole ring is achieved via chloromethylation reactions using chloromethylating agents.

- Chloromethylating agents: Chloromethyl methyl ether (CMME) or chloromethyl chloroformate are typically used.

- Bases: Sodium hydride or potassium carbonate to neutralize generated acids and promote substitution.

- Reaction conditions:

- Temperature: Moderate heating (e.g., 50–80°C)

- Atmosphere: Inert (nitrogen or argon) to prevent hydrolysis or oxidation

- Solvent: Polar aprotic solvents such as DMF or acetonitrile.

This step results in the formation of the chloromethyl functional group, which is crucial for the compound’s reactivity and further derivatization.

Formation of Hydrochloride Salt (Optional)

To improve solubility and stability, the free base form of the compound can be converted into its hydrochloride salt by treatment with hydrochloric acid.

- Procedure:

- Dissolution of the free base in an appropriate solvent (e.g., ethanol or ether)

- Addition of HCl gas or concentrated hydrochloric acid

- Precipitation and isolation of the hydrochloride salt by filtration.

This salt form is often preferred for storage and handling in research and industrial applications.

Summary of Reaction Conditions and Reagents

| Step | Reagents/Agents | Solvent(s) | Temperature (°C) | Atmosphere | Notes |

|---|---|---|---|---|---|

| Pyrazole ring formation | Hydrazine + diketone/unsaturated carbonyl | Acidic/basic aqueous or organic solvents | Ambient to reflux | Ambient or inert | Acidic or basic catalysis |

| Pyridine substitution | Pyrazole intermediate + pyridine derivative + K₂CO₃ or NaH | DMF, acetonitrile | 80–120 | Inert (N₂/Ar) | Nucleophilic substitution or coupling |

| Chloromethylation | Chloromethyl methyl ether or chloromethyl chloroformate + base | DMF, acetonitrile | 50–80 | Inert (N₂/Ar) | Careful handling due to toxicity |

| Hydrochloride salt formation | HCl (gas or concentrated acid) | Ethanol, ether | Room temperature | Ambient | Improves solubility and stability |

Research Findings and Analytical Characterization

-

- ^1H NMR confirms the presence of pyrazole protons (δ 6.5–7.5 ppm) and chloromethyl singlet (δ 4.5–5.0 ppm).

- ^13C NMR shows characteristic signals for chloromethyl carbon and aromatic carbons.

-

- High-resolution mass spectrometry (HRMS) confirms molecular weight (approx. 272.17 g/mol for hydrochloride salt) and isotopic distribution.

-

- C–Cl stretching observed around 600–800 cm⁻¹.

- Aromatic and heterocyclic ring vibrations confirm structure.

-

- While direct crystallographic data for this exact compound is limited, related pyrazole-pyridine derivatives have been structurally characterized, confirming the expected molecular geometry and substituent positions.

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for 2-(5-(chloromethyl)-1-isopropyl-1H-pyrazol-3-yl)pyridine, and how can reaction efficiency be optimized?

- Methodology : A common approach involves alkylation of pyridine derivatives with chloromethyl-containing intermediates. For example, chloroacetyl chloride can react with pyridine precursors in dry toluene under reflux, followed by purification via recrystallization (e.g., methanol as a solvent) . To optimize yields, control reaction time (e.g., 6–8 hours) and stoichiometric ratios (1:1.2 molar ratio of precursor to chloroacetyl chloride), and use anhydrous conditions to minimize hydrolysis side reactions.

Q. How should researchers characterize this compound’s purity and structural identity?

- Methodology : Use a combination of analytical techniques:

- NMR spectroscopy (¹H/¹³C) to confirm the chloromethyl (-CH2Cl) group (δ ~4.5–5.0 ppm for CH2Cl) and pyridine/pyrazole ring protons .

- HPLC with a C18 column (acetonitrile/water mobile phase) to assess purity (>95% recommended for biological assays) .

- Mass spectrometry (ESI-MS) for molecular ion verification (e.g., [M+H]+ expected at m/z 252.7 based on C12H14ClN3) .

Q. What stability considerations are critical during storage and handling?

- Methodology : Store at 4°C in airtight, amber vials to prevent photodegradation and moisture absorption. Chloromethyl groups are prone to hydrolysis; use desiccants (e.g., silica gel) in storage containers . Pre-dissolve in anhydrous DMSO for long-term biological assay aliquots .

Advanced Research Questions

Q. How can researchers resolve contradictions in spectroscopic data for this compound’s tautomeric forms?

- Methodology : The pyrazole ring may exhibit tautomerism (1H vs. 2H forms). Use variable-temperature NMR to observe proton shifts indicative of tautomeric equilibria. Computational modeling (e.g., DFT at B3LYP/6-31G* level) can predict dominant tautomers under specific conditions . Cross-validate with X-ray crystallography (if crystalline) to confirm solid-state structure .

Q. What strategies mitigate byproduct formation during alkylation of the pyridine ring?

- Methodology : Byproducts like di-alkylated species or chloride elimination products arise from excess reagents or high temperatures.

- Use controlled reagent addition (e.g., syringe pump for chloroacetyl chloride).

- Monitor reaction progress via in-situ FTIR to track carbonyl (C=O) or C-Cl bond signatures .

- Employ scavenger resins (e.g., polymer-bound dimethylamine) to quench excess electrophiles .

Q. How does the chloromethyl group influence the compound’s reactivity in cross-coupling reactions?

- Methodology : The -CH2Cl moiety can act as an electrophile in nucleophilic substitutions (e.g., with amines or thiols) or participate in Suzuki-Miyaura couplings if converted to a boronic ester. For example:

- React with NaBH4 to generate -CH2BH3–, then cross-couple with aryl halides .

- Monitor reaction pathways using LC-MS to detect intermediates and optimize catalyst systems (e.g., Pd(PPh3)4 vs. XPhos ligands) .

Q. What computational tools predict the compound’s bioavailability and target binding affinity?

- Methodology : Use molecular docking (AutoDock Vina) to simulate interactions with biological targets (e.g., kinase enzymes). Parameterize the chloromethyl group’s electrostatic potential using QM/MM simulations . Validate predictions with surface plasmon resonance (SPR) to measure binding kinetics (KD values) .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.